molecular formula C9H10Cl2O2S B578905 Methyl 4,5-bis(chloromethyl)-3-methylthiophene-2-carboxylate CAS No. 18354-75-1

Methyl 4,5-bis(chloromethyl)-3-methylthiophene-2-carboxylate

Cat. No.: B578905
CAS No.: 18354-75-1
M. Wt: 253.137
InChI Key: TVOSSQPGLCEQRX-UHFFFAOYSA-N
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Description

Methyl 4,5-bis(chloromethyl)-3-methylthiophene-2-carboxylate is a chemical compound with the molecular formula C8H8Cl2O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its unique structural features, which include two chloromethyl groups and a methyl ester group attached to the thiophene ring. These functional groups make it a versatile intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-bis(chloromethyl)-3-methylthiophene-2-carboxylate typically involves the chloromethylation of methyl thiophene-2-carboxylate. One common method includes the reaction of methyl thiophene-2-carboxylate with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, concentration of reagents, and reaction time to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-bis(chloromethyl)-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: The primary product is the corresponding alcohol.

Scientific Research Applications

Methyl 4,5-bis(chloromethyl)-3-methylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: Research into its potential as a building block for drug development is ongoing.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of Methyl 4,5-bis(chloromethyl)-3-methylthiophene-2-carboxylate is primarily based on its ability to undergo nucleophilic substitution reactions. The chloromethyl groups are highly reactive, allowing the compound to interact with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules, where the compound acts as a versatile intermediate.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3-bis(chloromethyl)thiophene-5-carboxylate
  • 4,5-bis(chloromethyl)-1-methyl-1,2,3-triazole

Uniqueness

Methyl 4,5-bis(chloromethyl)-3-methylthiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring. The presence of both chloromethyl and methyl ester groups provides a distinct reactivity profile, making it a valuable intermediate in organic synthesis. Its versatility and reactivity distinguish it from other similar compounds, allowing for a broader range of applications in various fields.

Properties

IUPAC Name

methyl 4,5-bis(chloromethyl)-3-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O2S/c1-5-6(3-10)7(4-11)14-8(5)9(12)13-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOSSQPGLCEQRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1CCl)CCl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40699038
Record name Methyl 4,5-bis(chloromethyl)-3-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18354-75-1
Record name Methyl 4,5-bis(chloromethyl)-3-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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